molecular formula C26H24N4O6 B11455897 ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11455897
M. Wt: 488.5 g/mol
InChI Key: YJAHYGRMLXCWPG-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:

    Name: Ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

    Structure: It contains a fused tricyclic system, including a triazatricyclo[8.4.0.03,8]tetradeca ring, a benzodioxole ring, and an ethyl ester group.

Preparation Methods

Industrial Production:: As of now, there is no established industrial-scale production method for this compound due to its complexity and limited applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl group (C=O) could undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group or other functional groups may occur.

    Substitution: The butyl group could be substituted under appropriate conditions.

Common Reagents::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Alkylating agents like alkyl halides.

Major Products:: The specific products formed during these reactions would depend on reaction conditions and regioselectivity.

Scientific Research Applications

This compound’s applications span various fields:

    Chemistry: It could serve as a building block for designing novel molecules.

    Biology: Potential bioactivity or enzyme inhibition.

    Medicine: Drug discovery or development.

    Industry: Limited applications due to its complexity.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with cellular targets or pathways, influencing biological processes.

Properties

Molecular Formula

C26H24N4O6

Molecular Weight

488.5 g/mol

IUPAC Name

ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C26H24N4O6/c1-3-5-11-30-22-17(25(32)29-12-7-6-8-21(29)27-22)14-18(26(33)34-4-2)23(30)28-24(31)16-9-10-19-20(13-16)36-15-35-19/h6-10,12-14H,3-5,11,15H2,1-2H3

InChI Key

YJAHYGRMLXCWPG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)OCC)C(=O)N5C=CC=CC5=N2

Origin of Product

United States

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